molecular formula C17H2F32O B12707373 Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene CAS No. 958823-59-1

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene

Cat. No.: B12707373
CAS No.: 958823-59-1
M. Wt: 830.14 g/mol
InChI Key: JQAUPWZJRFGGGG-IHWYPQMZSA-N
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Description

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene is a highly fluorinated organic compound with the molecular formula C17H2F32O. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical reactions. These properties make it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene typically involves the reaction of heptadecafluorononanol with pentadecafluorooctyl iodide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions include nucleophilic substitution and electrophilic substitution .

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide and potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile at elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield heptadecafluoro-1-nonanol as a major product .

Mechanism of Action

The mechanism of action of Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The fluorine atoms in the compound contribute to its high electronegativity, which can influence the electronic properties of the target molecules .

Properties

CAS No.

958823-59-1

Molecular Formula

C17H2F32O

Molecular Weight

830.14 g/mol

IUPAC Name

(E)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)non-1-ene

InChI

InChI=1S/C17H2F32O/c18-2(5(22,23)7(26,27)9(30,31)11(34,35)13(38,39)15(42,43)17(47,48)49)3(19)50-1-4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)16(44,45)46/h1H2/b3-2-

InChI Key

JQAUPWZJRFGGGG-IHWYPQMZSA-N

Isomeric SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O/C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/F

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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